molecular formula C15H17N5O2 B10914539 Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Cat. No.: B10914539
M. Wt: 299.33 g/mol
InChI Key: PBZKFNAFBWZVRI-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a pyrazolo[3,4-b]pyridine derivative characterized by a methyl-substituted pyrazole ring and an ethyl acetate ester moiety. Its core structure facilitates interactions with biological targets such as kinases and heat shock proteins (HSPs), while the ester group enhances lipophilicity and oral bioavailability compared to carboxylic acid analogs .

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

ethyl 2-[3-methyl-4-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate

InChI

InChI=1S/C15H17N5O2/c1-4-22-13(21)9-20-15-14(10(2)18-20)12(5-6-16-15)11-7-17-19(3)8-11/h5-8H,4,9H2,1-3H3

InChI Key

PBZKFNAFBWZVRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=NC=CC(=C2C(=N1)C)C3=CN(N=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the pyrazole ring, followed by the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols .

Scientific Research Applications

Structural Characteristics

The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C15H17N5O2\text{C}_{15}\text{H}_{17}\text{N}_5\text{O}_2

This structure allows for various substitutions that can enhance its pharmacological properties. The presence of the pyrazole and pyridine rings contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds with a pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. A study published in Molecules highlights the synthesis of related compounds that effectively inhibit cancer cell growth through targeting key signaling pathways .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, demonstrating effective inhibition of growth. This property is attributed to the ability of the pyrazolo[3,4-b]pyridine core to interact with microbial enzymes .

Neuroprotective Effects

Recent studies suggest that similar pyrazolo derivatives may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The modulation of neuroinflammatory pathways by these compounds could lead to new therapeutic strategies .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Various synthetic routes have been explored to optimize yield and purity, including:

  • Condensation Reactions : Utilizing aldehydes and amines to form the pyrazole framework.
  • Cyclization : Forming the fused ring system through cyclization reactions involving appropriate catalysts.

Case Study 1: Anticancer Screening

In a study published in ACS Omega, derivatives of pyrazolo compounds were screened for their anticancer activity against various cell lines. The results indicated that modifications at the 3 and 4 positions significantly enhanced cytotoxicity against breast cancer cells .

Case Study 2: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial properties of pyrazolo derivatives showed that specific substitutions improved efficacy against resistant bacterial strains. The study emphasized the need for further exploration into structure-activity relationships to develop potent antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents (R1, R2, R3) Functional Group Molecular Weight Key Properties Reference
Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate R1: Methyl, R2: 1-Methylpyrazole Ethyl ester ~337.34 (estimated) Enhanced lipophilicity; prodrug potential
[3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid R1: Methyl, R2: 1-Methylpyrazole Carboxylic acid 307.30 Higher polarity; reduced cell permeability
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate R1: Cyclopropyl, R2: Difluoromethyl, R3: 1,5-Dimethylpyrazole Ethyl ester 389.40 Increased metabolic stability; bulkier substituents
Pimitespib (TAS 116) R1: Isopropyl, R2: Imidazole-linked pyrazole Benzamide 547.62 (exact) HSP90 inhibition; oral bioavailability
2-[3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid R1: Methyl, R2: 1-Methylpyrazole Carboxylic acid 307.30 Potential for salt formation; lower logP

Impact of Substituents on Pharmacological Properties

  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound improves membrane permeability compared to carboxylic acid analogs (e.g., [3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid), which may require active transport for absorption. The ester also acts as a prodrug, undergoing hydrolysis in vivo to release the active acid form .
  • Cyclopropyl and Difluoromethyl Groups : Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate exhibits enhanced metabolic stability due to the electron-withdrawing difluoromethyl group and steric shielding from the cyclopropyl moiety. These modifications increase molecular weight and may affect target binding kinetics .
  • Comparison with Pimitespib : Pimitespib’s benzamide group and imidazole-linked pyrazole substituent confer selective HSP90 inhibition. Unlike the target compound, Pimitespib’s larger structure (MW 547.62) and amide bond contribute to prolonged half-life and oral efficacy in gastrointestinal stromal tumors (GIST) .

Physicochemical Properties

  • Solubility : The ethyl ester group increases logP compared to carboxylic acid analogs, improving solubility in lipid membranes but reducing aqueous solubility.
  • Stability : Esters are prone to hydrolysis in physiological conditions, whereas trifluoromethyl-containing analogs (e.g., compounds in ) exhibit greater stability due to electronegative substituents .

Biological Activity

Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a complex heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The molecular formula of this compound is C15H17N5O2C_{15}H_{17}N_{5}O_{2}, with a molecular weight of approximately 299.33 g/mol. The structure features a fused pyrazole and pyridine ring system that is characteristic of many biologically active compounds.

Physical Properties

PropertyValue
Molecular Weight299.33 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
Hydrogen Bond Donor0
Hydrogen Bond Acceptor6
Rotatable Bonds4

Pharmacological Properties

Pyrazolo[3,4-b]pyridine derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that pyrazolo[3,4-b]pyridines can inhibit cancer cell proliferation. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and DU 205 (prostate cancer) cells .
  • Anti-inflammatory Effects : Compounds within this class have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Activity : Research indicates that pyrazolo[3,4-b]pyridine derivatives can exhibit antibacterial and antifungal activities . This suggests their utility in developing new antimicrobial agents.
  • Antidepressant and Anxiolytic Effects : Some studies have indicated potential antidepressant-like effects in animal models, suggesting a role in mental health therapeutics .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various molecular targets including:

  • Enzymes : Inhibition or modulation of specific enzymes involved in cancer progression or inflammation.
  • Receptors : Interaction with neurotransmitter receptors may mediate its effects on mood and anxiety.

Study 1: Anticancer Properties

A study published in the Beilstein Journal described the synthesis of several pyrazolo[3,4-b]pyridine derivatives and their evaluation for anticancer activity. Among these compounds, some exhibited significant cytotoxicity against HeLa and DU 205 cell lines . The study highlighted the importance of substituent variations on the pyrazole ring affecting biological activity.

Study 2: Anti-inflammatory Effects

Another research article reported that certain pyrazolo[3,4-b]pyridines demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines in vitro. This suggests their potential as therapeutic agents for inflammatory conditions .

Study 3: Antimicrobial Activity

Research conducted on various pyrazolo derivatives indicated promising antimicrobial activity against both gram-positive and gram-negative bacteria. The study emphasized the need for further development of these compounds into effective antimicrobial agents .

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